molecular formula C11H8Cl3NO4 B2758445 (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid CAS No. 338395-79-2

(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid

Cat. No.: B2758445
CAS No.: 338395-79-2
M. Wt: 324.54
InChI Key: CPNAEUJYAGZMKE-NSCUHMNNSA-N
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Description

(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid (CAS 338395-79-2) is a high-purity chemical intermediate with a molecular formula of C11H8Cl3NO4 and a molecular weight of 324.5445 g/mol . This compound features a 1-methyl-1H-pyrrole core functionalized with both a 2,2,2-trichloroacetyl group and an (E)-4-oxobut-2-enoic acid chain, making it a versatile building block for synthetic organic chemistry and pharmaceutical research . The presence of the trichloroacetyl group is a motif found in other specialized pyrrole derivatives used in research, suggesting its potential utility in the synthesis of more complex molecules . Furthermore, pyrrole derivatives, in general, have been documented in patents for their use in pharmaceutical compositions, highlighting the research value of this chemical scaffold . The reactive α,β-unsaturated carboxylic acid moiety allows for further functionalization, such as through nucleophilic addition or conjugation, which can be valuable in developing novel compounds for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NO4/c1-15-5-6(8(16)2-3-9(17)18)4-7(15)10(19)11(12,13)14/h2-5H,1H3,(H,17,18)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNAEUJYAGZMKE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the trichloroacetyl group. The final step involves the formation of the enone system through a series of condensation reactions.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Enone Formation: The final step involves the condensation of the trichloroacetylated pyrrole with an appropriate aldehyde or ketone under basic or acidic conditions to form the enone system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.

    Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to substitute the trichloroacetyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid exhibit various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess anti-lipid peroxidation properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Some studies have reported significant inhibition of soybean lipoxygenase activity by compounds structurally related to this compound. This suggests potential applications in anti-inflammatory therapies .

Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

  • Cancer Research : Due to its structural features and biological activities, this compound may be investigated for its potential anti-cancer properties. The ability to inhibit specific enzymes involved in cancer progression could make it a candidate for further development.
  • Anti-inflammatory Agents : Given its inhibitory effects on lipoxygenase enzymes, there is potential for this compound to be developed into anti-inflammatory drugs.
  • Neuroprotective Effects : The antioxidant properties could imply neuroprotective benefits, which warrant further investigation in neurodegenerative disease models.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives

A study detailed the synthesis of various pyrrole derivatives and their biological evaluations. The results indicated that certain derivatives exhibited strong antioxidant activities and enzyme inhibition profiles similar to those expected from this compound .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of trichloroacetylated pyrrole derivatives. The study found that these compounds effectively inhibited lipoxygenase activity and reduced inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The enone system can participate in Michael addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight Key Functional Groups/Substituents Notable Features
This compound (Target) C12H10Cl3NO4 ~354.57* Trichloroacetyl, α,β-unsaturated carboxylic acid, methyl Strong electron-withdrawing groups; conjugated system enhances reactivity.
4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid (CAS 1006334-17-3) C10H13N3O3 223.23 Pyrazole, methylamino, enoic acid Pyrazole ring instead of pyrrole; lacks halogen substituents.
(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-...-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester C22H23ClN2O5 ~442.88* Pyridazine, chloro, hydroxy, ester Fused pyridazine-pyrrole system; ester group reduces acidity vs. carboxylic acid.

*Calculated based on molecular formulas; exact values may vary.

Key Observations:

Heterocyclic Core: The target compound features a pyrrole ring, whereas CAS 1006334-17-3 substitutes this with a pyrazole ring . Pyrazoles typically exhibit greater metabolic stability due to reduced susceptibility to oxidation.

Substituent Effects: The trichloroacetyl group in the target compound contrasts with the chloro and hydroxy substituents in the patent examples. Trichloroacetyl is a stronger electron-withdrawing group, likely increasing the compound’s acidity (lower pKa) and lipophilicity (higher logP) compared to non-halogenated analogs . The carboxylic acid terminus in the target compound enhances water solubility relative to ester derivatives (e.g., 2-methylpropyl ester in patent compounds), which are more lipophilic .

Synthesis and Reactivity: The α,β-unsaturated carbonyl system in the target compound is prone to Michael addition reactions, similar to CAS 1006334-17-3. However, the trichloroacetyl group may stabilize the enolate intermediate, altering regioselectivity in nucleophilic attacks. Patent compounds utilize ester hydrolysis steps (e.g., conversion of esters to carboxylic acids), suggesting parallels in synthetic strategies .

Physicochemical and Application Differences

  • Solubility : The target compound’s carboxylic acid group improves aqueous solubility compared to ester-based analogs, though the trichloroacetyl group may counterbalance this by increasing hydrophobicity.

Industrial and Research Relevance

  • Purity and Handling : Suppliers of CAS 1006334-17-3 specify purities of 97–99%, suggesting similar standards may apply to the target compound. Storage recommendations (e.g., desiccated, low-temperature) are likely comparable .
  • Applications : The patent compounds emphasize medicinal chemistry applications (e.g., enzyme inhibition), while the target compound’s structure aligns with reactive intermediates for further functionalization .

Biological Activity

The compound (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with pyrrole derivatives, followed by various chemical transformations to yield the desired product. The general synthetic route can be summarized as follows:

  • Formation of Trichloroacetyl Pyrrole : Pyrrole is reacted with trichloroacetyl chloride in a suitable solvent (e.g., DCM) to form the trichloroacetyl derivative.
  • Formation of the Final Product : Subsequent reactions, including acylation and cyclization steps, lead to the formation of this compound.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of 4-oxobutanoic acids possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including the target compound, assessed their antimicrobial efficacy against clinical isolates. Results indicated that compounds with the trichloroacetyl group displayed enhanced activity compared to their non-substituted counterparts .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory properties of related compounds, it was found that the presence of the pyrrole ring significantly modulated inflammatory responses in macrophage cultures. The study highlighted the potential for these compounds in treating autoimmune conditions .

Data Tables

Activity Type Compound MIC (mg/mL) Effectiveness
Antimicrobial(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol]0.0338High
Anti-inflammatoryPyrrole DerivativeN/ASignificant
CytotoxicityRelated Pyrrole CompoundN/ASelective

Q & A

Q. What are the recommended strategies for optimizing the synthesis of (2E)-4-oxobut-2-enoic acid derivatives with heterocyclic substituents?

  • Methodological Answer : Synthesis optimization should focus on regioselective acylation and stereochemical control. For example, ethyl ester intermediates (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate) can be synthesized via Friedel-Crafts alkylation followed by hydrolysis to yield the carboxylic acid . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions, such as isomerization of the α,β-unsaturated ketone moiety. Characterization via 1H^1H-NMR and LC-MS is critical to confirm the (2E)-configuration and purity .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of pyrrole-containing compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the spatial arrangement of substituents on the pyrrole ring. For instance, crystallographic studies of ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate revealed non-covalent interactions (e.g., π-π stacking) that stabilize the planar pyrrole system . Pairing SC-XRD with DFT calculations (e.g., B3LYP/6-311++G(d,p)) enhances accuracy in bond-length and dihedral-angle predictions .

Q. What analytical techniques are critical for assessing the stability of α,β-unsaturated ketones in aqueous media?

  • Methodological Answer : Accelerated stability studies using HPLC-UV under varying pH (2–10) and temperature (25–40°C) can identify degradation pathways (e.g., hydrolysis of the trichloroacetyl group). For analogs like (3E)-4-oxobut-3-enoic acid derivatives, photodegradation studies under UV light (254 nm) are recommended to assess susceptibility to isomerization .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to study binding modes. For example, analogs with thiophene or pyrazole moieties showed affinity for kinase targets via hydrogen bonding with catalytic lysine residues . Pharmacophore modeling (using Discovery Studio) can map electrostatic and hydrophobic features critical for activity .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for pyrrole-based inhibitors?

  • Methodological Answer : Combinatorial synthesis of derivatives with systematic substitutions (e.g., methyl → ethyl at the pyrrole N-position) paired with enzymatic assays (e.g., IC50_{50} determination) can isolate steric vs. electronic effects. For instance, replacing trichloroacetyl with acetyl groups reduced cytotoxicity but retained enzyme inhibition, suggesting a balance between electrophilicity and steric bulk .

Q. How do solvent effects influence the reaction kinetics of Michael additions involving α,β-unsaturated ketones?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks by stabilizing transition states, as observed in the synthesis of (2E)-4-oxobut-2-enoic acid derivatives. Kinetic studies using 13C^{13}C-NMR to monitor reaction progress in deuterated solvents (e.g., DMSO-d6_6) provide insights into solvent-dependent rate constants .

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